diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane
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Overview
Description
Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane is a complex organic compound that features a pyrazole ring, a pyridine ring, and a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphane oxides, while reduction can produce phosphane hydrides .
Scientific Research Applications
Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane has several scientific research applications:
Mechanism of Action
The mechanism by which diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphane: Lacks the pyrazole and pyridine rings, making it less versatile in coordination chemistry.
(3-Pyridin-2-yl-1H-pyrazol-5-yl)methylphosphane: Similar structure but without the diphenyl groups, affecting its reactivity and binding properties
Uniqueness
Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane is unique due to its combination of a pyrazole ring, a pyridine ring, and a phosphane group. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
827623-71-2 |
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Molecular Formula |
C21H18N3P |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane |
InChI |
InChI=1S/C21H18N3P/c1-3-9-18(10-4-1)25(19-11-5-2-6-12-19)16-17-15-21(24-23-17)20-13-7-8-14-22-20/h1-15H,16H2,(H,23,24) |
InChI Key |
FDMMFSCOJFKWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CC(=NN2)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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